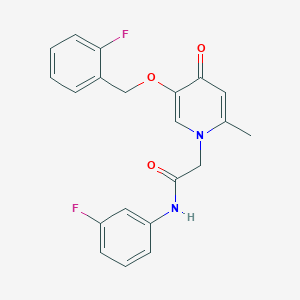

2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(3-fluorophenyl)acetamide

描述

属性

IUPAC Name |

N-(3-fluorophenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O3/c1-14-9-19(26)20(28-13-15-5-2-3-8-18(15)23)11-25(14)12-21(27)24-17-7-4-6-16(22)10-17/h2-11H,12-13H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEXVTAXKADNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CC(=O)NC2=CC(=CC=C2)F)OCC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic molecule with potential biological activities that make it a subject of interest in medicinal chemistry. Its structural features include a pyridine ring with various substituents, which can influence its biological interactions and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Characteristics

The molecular structure of the compound can be summarized as follows:

- Molecular Formula : C21H18F2N2O3

- Molecular Weight : 384.383 g/mol

- Key Functional Groups :

- Pyridine ring

- Fluorobenzyl ether

- Fluorophenyl acetamide moiety

These structural components are critical for the compound's interaction with biological targets.

Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit various biological activities, including:

- Antitumor Activity : The compound may inhibit specific cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

- Enzyme Inhibition : Similar compounds have shown effectiveness as inhibitors of enzymes such as α-L-fucosidases, which are involved in glycoprotein metabolism .

- Neuroprotective Effects : The structural motifs may contribute to neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

The mechanism of action for this compound likely involves:

- Binding Affinity : The fluorobenzyl group enhances binding affinity through hydrophobic interactions.

- Hydrogen Bonding : The pyridinone core can form hydrogen bonds with target proteins or enzymes, facilitating interaction and modulation of their activity.

Case Studies and Research Findings

-

Inhibition of α-L-Fucosidases :

A study highlighted that N-(2-fluorophenyl) derivatives exhibit potent inhibition against α-L-fucosidases with IC50 values in the low nanomolar range. This suggests that similar structures could be explored for therapeutic applications targeting this enzyme . -

Antitumor Activity :

Research on related compounds has shown promising results in inhibiting the proliferation of cancer cells. For instance, derivatives with similar structural features were tested against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations. -

Neuroprotective Properties :

Investigations into the neuroprotective effects of related compounds have indicated potential benefits in models of neurodegeneration. These findings suggest that further exploration could reveal therapeutic pathways for conditions like Alzheimer's disease.

Data Table: Biological Activities and IC50 Values

| Activity Type | Compound Example | IC50 Value (μM) |

|---|---|---|

| α-L-Fucosidase Inhibition | N-(2-Fluorophenyl) derivative | 0.0079 |

| Antitumor Activity | Pyridinone derivative | Varies (≤10) |

| Neuroprotection | Related fluorinated compounds | Varies |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include:

N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide (Compound 54) Core Structure: 1,2,4-triazole vs. pyridinone. Substituents: 2-fluorophenyl on triazole vs. 3-fluorophenyl on pyridinone. Physical Data: Melting point = 204–206°C; yield = 86.6% . Key Difference: The triazole core may enhance π-π stacking interactions, whereas the pyridinone’s carbonyl group could improve hydrogen bonding.

2-(5-((2-Fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide

- Substituent Variation : Furylmethyl vs. 3-fluorophenyl.

- Impact : The 3-fluorophenyl group in the target compound likely enhances lipophilicity and aryl-binding pocket interactions compared to the furan derivative .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) Core Structure: Chromene-pyrazolopyrimidine vs. pyridinone.

Rilapladib (Goxalapladib) Core Structure: 1,8-naphthyridine vs. pyridinone. Activity: Rilapladib inhibits Lp-PLA2 (IC₅₀ = 0.23 nM) via a difluorophenyl-thioquinoline scaffold, whereas the target compound’s pyridinone may target distinct enzymes .

Comparative Data Table

Key Observations

Fluorine Positioning: The 3-fluorophenyl group in the target compound may offer superior steric compatibility with hydrophobic enzyme pockets compared to 2-fluorophenyl analogues (e.g., Compound 54) . Fluorine at the benzyloxy position (2-fluorobenzyl) could reduce metabolic oxidation compared to non-fluorinated benzyl groups .

The absence of a sulfonyl or sulfonamide group (cf. Compound 54) may reduce off-target interactions with serine hydrolases .

Synthetic Feasibility: The target compound’s synthesis is likely more challenging than triazole derivatives (e.g., Compound 54, yield = 86.6%) due to the pyridinone ring’s sensitivity to oxidation .

Research Implications

- Pharmacokinetics: The 3-fluorophenyl and pyridinone moieties warrant ADMET studies to assess bioavailability and CYP450 interactions.

- Structure-Activity Relationship (SAR) : Systematic substitution of fluorophenyl groups (e.g., 2-fluoro vs. 3-fluoro) could refine target selectivity.

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(3-fluorophenyl)acetamide?

- Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridinone core via cyclization of substituted malononitrile derivatives under acidic conditions.

- Step 2 : Introduction of the 2-fluorobenzyloxy group via nucleophilic substitution or Mitsunobu reaction (requires anhydrous conditions, e.g., DMF or THF, and catalysts like DIAD/PPh₃) .

- Step 3 : Acetamide coupling using HATU or EDC/NHS as activating agents, with N-(3-fluorophenyl)amine in dichloromethane at 0–25°C .

- Critical Parameters : Solvent purity, reaction temperature, and stoichiometric ratios of fluorinated intermediates to avoid side products.

Q. How is the compound structurally characterized in academic research?

- Answer : Standard characterization includes:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; pyridinone carbonyl at ~170 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (expected ~425–443 g/mol based on analogs) .

- X-ray Crystallography : For definitive confirmation of the pyridinone ring conformation and acetamide linkage (if crystals are obtainable) .

Q. What are the solubility properties of this compound, and how are they determined experimentally?

- Answer : Solubility is assessed via:

- HPLC/UV-Vis : Measuring saturation concentrations in solvents (e.g., DMSO for stock solutions; aqueous buffers for biological assays).

- LogP Calculation : Computational tools (e.g., MarvinSketch) predict hydrophobicity (~LogP 2.8–3.5), guiding solvent selection for reactivity studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the fluorobenzyloxy substitution step?

- Answer : Key strategies include:

- Catalyst Screening : Testing Pd-catalyzed cross-coupling vs. SNAr mechanisms to enhance regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve fluorobenzyl bromide reactivity, while additives like KI mitigate byproduct formation .

- In Situ Monitoring : Use FTIR or LC-MS to track intermediate formation and adjust reaction times dynamically .

Q. How should contradictory bioactivity data (e.g., cytotoxicity vs. anticancer efficacy) be resolved?

- Answer : Methodological approaches include:

- Dose-Response Assays : Establish IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293) to differentiate selective toxicity .

- Target Engagement Studies : Use SPR or thermal shift assays to validate binding affinity to putative targets (e.g., kinases or DNA repair enzymes) .

- Structural Analog Comparison : Test derivatives lacking the 2-fluorobenzyl group to isolate pharmacophore contributions .

Q. What computational tools are recommended for modeling this compound’s interaction with biological targets?

- Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., PARP-1 or EGFR) .

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling : Generate predictive models using descriptors like electronegativity of fluorine substituents and pyridinone ring planarity .

Q. How can researchers address metabolic instability observed in in vivo studies?

- Answer : Strategies involve:

- Prodrug Design : Masking the acetamide group with enzymatically cleavable motifs (e.g., ester linkages) .

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., fluorophenyl oxidation) using liver microsomes + LC-MS/MS .

- Isotopic Labeling : Incorporate ¹⁸F or ¹³C to track metabolite formation via PET or NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。